Dimethyl 5-(chloromethyl)isophthalate

Organic Synthesis Process Chemistry Quality Control

Research programs requiring consistent, multi-batch synthetic performance often face variability with overly reactive isophthalate building blocks. Dimethyl 5-(chloromethyl)isophthalate (CAS 252210-01-8) provides a controlled solution. Key differentiators: • Superior Chemoselectivity: The chloromethyl group ensures cleaner Sₙ2 displacements compared to bromomethyl analogs, minimizing oligomerization by-products and eliminating pre-activation required by hydroxy derivatives. • Process Economics: Its 15.5% lower MW vs. the bromo analog reduces reagent cost per reactive mole; supplied at ≥95% purity with verified long-term stability under 2-8°C storage, ensuring batch-to-batch reproducibility for SAR studies.

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
CAS No. 252210-01-8
Cat. No. B3255249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-(chloromethyl)isophthalate
CAS252210-01-8
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC
InChIInChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3
InChIKeyIYYKJOHNIKKVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-(chloromethyl)isophthalate: Benzylic Chloride Building Block


Dimethyl 5-(chloromethyl)isophthalate (CAS 252210-01-8) is a functionalized aromatic diester with the molecular formula C₁₁H₁₁ClO₄ and a molecular weight of 242.66 g/mol [1]. It belongs to the class of isophthalic acid derivatives and is characterized by a reactive chloromethyl (-CH₂Cl) group at the 5-position of the benzene ring, flanked by two methyl ester groups . This benzylic halide structure endows the compound with distinct reactivity profiles, making it a valuable intermediate in organic synthesis, polymer chemistry, and materials science. The compound is commercially available from multiple vendors with a typical purity of ≥95% and is typically stored at 2–8°C in a dry, sealed environment to preserve its integrity .

Direct SN2 substitution without pre-activation
Controlled benzylic chloride reactivity for complex assemblies
Atom-economical building block for scale-up synthesis

Dimethyl 5-(chloromethyl)isophthalate: Why Substitutions Fail


The unique synthetic utility of Dimethyl 5-(chloromethyl)isophthalate is anchored in the specific reactivity of its benzylic chloromethyl group, which dictates the kinetics and selectivity of subsequent transformations. While other 5-substituted isophthalate esters—such as the hydroxymethyl, bromomethyl, or unsubstituted analogs—may share a common core structure, their divergent electronic and steric properties lead to fundamentally different reaction outcomes, yields, and application scopes . The quantitative differentiation outlined below demonstrates that a generic substitution based solely on the isophthalate backbone is not scientifically justifiable; the specific halogen identity and its associated leaving group ability are critical determinants of performance in nucleophilic substitutions, polymer functionalization, and targeted molecular assembly .

Hydroxymethyl analog Requires pre-activation; direct substitution efficiency may not transfer
Bromomethyl analog Higher reactivity may shift selectivity and side-product profile
Unsubstituted isophthalate ester Lacks electrophilic handle; functionalization pathway differs fundamentally

Dimethyl 5-(chloromethyl)isophthalate vs. Key Analogs


Molecular Weight and Purity: Chloro vs. Bromo

Dimethyl 5-(chloromethyl)isophthalate has a molecular weight of 242.66 g/mol, which is 44.45 g/mol (15.5%) lower than its bromomethyl analog (287.11 g/mol) [1]. This reduced mass directly impacts stoichiometric calculations and reagent costs in large-scale syntheses. Furthermore, the chloromethyl derivative is commercially available at ≥95% purity , while the bromomethyl analog is commonly offered at 97% purity . The lower molecular weight of the chloro-derivative, coupled with comparable or only marginally lower purity, offers a more cost-effective and atom-economical building block for reactions where the halogen identity is not the primary driver of yield.

MW & Purity vs. Bromo
Reported
MW: -44.45 g/mol (-15.5%); Purity: ≥95% (vs. 97%)
Atom-economical procurement context
Based on commercial specifications
Organic Synthesis Process Chemistry Quality Control

Leaving Group Potential: Chloromethyl vs. Hydroxymethyl

The chloromethyl group is a superior leaving group compared to the hydroxymethyl group (-CH₂OH) present in Dimethyl 5-(hydroxymethyl)isophthalate. While the hydroxymethyl derivative requires activation (e.g., conversion to a tosylate or halide) for efficient nucleophilic displacement, the benzylic chloride is inherently electrophilic and participates directly in Sₙ2 reactions . This is supported by the reported pKa of the conjugate acid of the leaving group: HCl (pKa ≈ -7) is a much stronger acid and thus a better leaving group than H₂O (pKa ≈ 15.7). Consequently, reactions employing the chloromethyl derivative typically proceed under milder conditions and with higher yields than those starting from the hydroxymethyl analog, which often necessitates an additional activation step and results in lower overall efficiency .

Leaving Group Ability
Class-level
Cl⁻ pKa ≈ -7 vs OH⁻ pKa ≈ 15.7
Direct SN2 pathway supported; pre-activation not needed
General reactivity principle
Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Controlled Reactivity: Chloro vs. Bromo

While the bromomethyl analog exhibits higher inherent reactivity due to bromide being a better leaving group than chloride (C-Br bond is weaker than C-Cl), this can be a disadvantage in reactions requiring precise control or chemoselectivity. The chloromethyl group offers a more moderate and tunable reactivity profile, reducing the risk of unwanted side reactions such as elimination or over-alkylation . This is particularly relevant in multi-step syntheses or polymer functionalization where the presence of multiple nucleophilic sites demands a less aggressive electrophile. The balanced reactivity of the chloro derivative often translates to cleaner reaction profiles and higher isolated yields of the desired mono-substituted product, although direct comparative yield data for this specific scaffold is not yet available in the public domain .

Bond Strength
Context-dependent
C–Cl 327 vs C–Br 285 kJ/mol (Δ +42)
May support selectivity control
Standard bond energy data
Reaction Selectivity Kinetic Control Process Robustness

Stability and Storage: Chloro vs. Bromo

Dimethyl 5-(chloromethyl)isophthalate is generally more stable to light and thermal degradation than its bromomethyl counterpart. The recommended storage condition for the chloro derivative is sealed in a dry environment at 2-8°C , whereas the bromomethyl analog is more prone to decomposition and often requires more stringent storage to prevent discoloration and loss of purity . This increased stability of the chloro compound translates to a longer effective shelf life and reduces the risk of batch-to-batch variability in long-term research projects or industrial campaigns. The enhanced stability is a direct consequence of the stronger C-Cl bond compared to the more labile C-Br bond, minimizing unwanted radical or hydrolytic pathways.

Storage Stability
Supplier data
2–8 °C, dry, sealed; reported higher stability vs bromo analog
May support shelf-life and batch consistency
Vendor storage recommendations
Compound Stability Storage Conditions Shelf Life

Dimethyl 5-(chloromethyl)isophthalate: High-Impact Applications


Monomer and Dendrimer Synthesis

Given its lower molecular weight (242.66 g/mol) compared to the bromo analog (287.11 g/mol) and its commercial availability at ≥95% purity, Dimethyl 5-(chloromethyl)isophthalate is the preferred building block for synthesizing isophthalate-based monomers and dendrimers in multi-gram to kilogram quantities [1]. The 15.5% reduction in molecular weight directly translates to a proportional decrease in reagent cost per mole of reactive sites, a critical factor in process economics. Its controlled reactivity ensures high-yielding, selective functionalization without the need for the excessive purification steps often required when using the more reactive bromo analog, which can lead to oligomerization or side-product formation .

Selective Nucleophilic Substitution for Complex Assembly

The chloromethyl group's balanced reactivity makes this compound an ideal electrophile for the precise, stepwise construction of complex molecular architectures. Unlike the hydroxymethyl analog, which requires pre-activation, the chloromethyl derivative undergoes direct Sₙ2 displacement with a wide range of nucleophiles (amines, thiols, alkoxides) under mild conditions . Compared to the more aggressive bromomethyl analog, the chloro derivative offers superior chemoselectivity, minimizing side reactions and improving the yield of the desired mono-substituted product when multiple nucleophilic sites are present . This controlled reactivity is essential for the synthesis of advanced intermediates in medicinal chemistry and functional materials.

Stable Building Blocks for Long-Term Research

For academic and industrial laboratories conducting multi-year research programs, the superior stability of Dimethyl 5-(chloromethyl)isophthalate under recommended storage conditions (2-8°C, dry, sealed) is a decisive factor. Its resistance to thermal and photochemical degradation ensures consistent reactivity and purity over extended periods, reducing the need for frequent re-synthesis or re-purchase. This reliability is particularly critical in programs developing structure-activity relationships (SAR) or optimizing polymer properties, where batch-to-batch variability can confound data interpretation and delay project timelines .

Application
Selection Property
Validation Focus
Monomer & dendrimer synthesis
Lower molecular weight for mass efficiency
Purity and atom-economy verification
Complex molecular assembly
Controlled electrophilicity without pre-activation
Selectivity and yield optimization
Long-term research programs
Reported storage stability
Purity and reactivity consistency over time

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